
(R)-3-aminohexanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-aminohexanoic acid hydrochloride is a chiral amino acid derivative with a specific configuration denoted by the ® prefix
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-aminohexanoic acid hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the use of chiral auxiliaries or enzymes to selectively produce the ®-enantiomer. The reaction conditions often include mild temperatures and pH adjustments to optimize yield and purity .
Industrial Production Methods
Industrial production of ®-3-aminohexanoic acid hydrochloride may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
®-3-aminohexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro or nitrile group using oxidizing agents.
Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction typically produces primary amines .
Aplicaciones Científicas De Investigación
®-3-aminohexanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of ®-3-aminohexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-aminohexanoic acid hydrochloride: The enantiomer of ®-3-aminohexanoic acid hydrochloride, with different biological activity and properties.
Lysine hydrochloride: Another amino acid derivative with similar structural features but different applications and properties
Uniqueness
®-3-aminohexanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This makes it valuable in applications requiring high enantioselectivity and specificity .
Propiedades
Fórmula molecular |
C6H14ClNO2 |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
(3R)-3-aminohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m1./s1 |
Clave InChI |
UGGBHZGUSDAGRJ-NUBCRITNSA-N |
SMILES isomérico |
CCC[C@H](CC(=O)O)N.Cl |
SMILES canónico |
CCCC(CC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


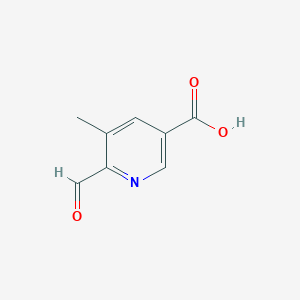
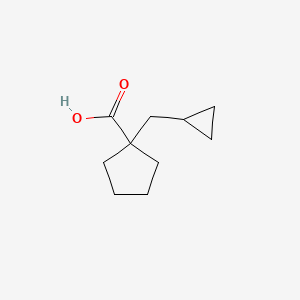
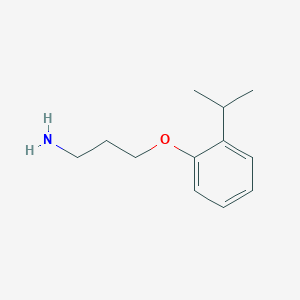
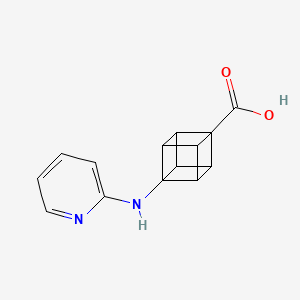
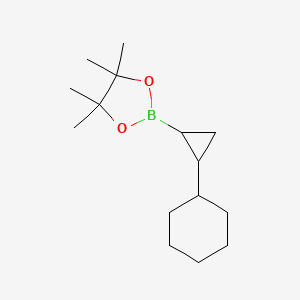
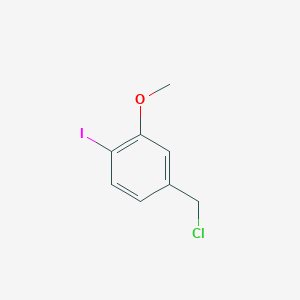

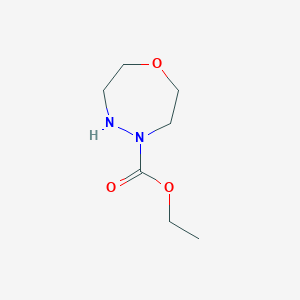


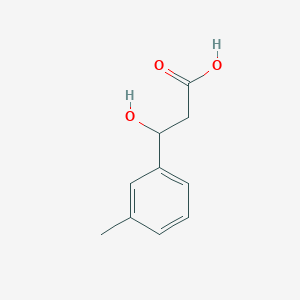
![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)

![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
